molecular formula C13H18BrFN2 B15334802 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline

Cat. No.: B15334802
M. Wt: 301.20 g/mol
InChI Key: CVVZSCIQENDVMF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline is a chemical compound with the molecular formula C13H18BrFN2 and a molecular weight of 301.20 g/mol. It is supplied with a purity of ≥95% and is intended for research and development use only . This aniline derivative belongs to a class of nitrogen-containing compounds that are of significant interest in medicinal chemistry research. Structurally related N-aryl acetamide and aniline compounds have been identified as important scaffolds in the investigation of new antimalarial therapies, showing potential to inhibit the development of Plasmodium falciparum asexual ring-stage parasites . The compound features a bromo-fluoro substituted aniline ring, a motif that is a key intermediate in various synthetic pathways, including the preparation of biaryl compounds through catalytic coupling reactions . Researchers value this compound for its potential use as a building block in the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H18BrFN2

Molecular Weight

301.20 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline

InChI

InChI=1S/C13H18BrFN2/c14-11-4-5-13(12(15)10-11)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2

InChI Key

CVVZSCIQENDVMF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-bromo-2-fluoroaniline with a suitable boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

    Biological Studies: It can serve as a probe in biological studies to investigate the interactions of aniline derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

4-Bromo-2-(4-chlorobutoxy)-N-(2-(piperidin-1-yl)ethyl)aniline (Compound 10)
  • Structure : Adds a 4-chlorobutoxy group at the 2-position.
  • Synthesis: Prepared via alkylation of 5-bromo-2-([2-(piperidin-1-yl)ethyl]amino)phenol with 1-bromo-4-chlorobutane in DMF .
  • Properties : The chlorobutoxy group increases molecular weight (MW: ~389 g/mol) and lipophilicity compared to the target compound. The presence of a chlorine atom may enhance electrophilic reactivity.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • Structure : Replaces the ethyl-piperidine group with a trifluoromethyl substituent at the 5-position.
  • Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, reducing basicity and altering electronic distribution. MW: ~292 g/mol .
  • Applications : Likely used in agrochemicals or pharmaceuticals where electron-deficient aromatic systems are required .

Variations in the Amine Side Chain

N-[(4-bromothiophen-2-yl)methyl]-2-(piperidin-1-yl)aniline
  • Structure : Replaces the ethyl linker with a thiophene-methyl group.
  • MW: ~351 g/mol .
  • Applications : Possible use in materials science or as a ligand in catalysis .
5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline
  • Structure : Substitutes the piperidine-ethyl chain with an imidazopyridine-methyl group.
  • MW: ~334 g/mol .
  • Applications : Likely targets central nervous system (CNS) receptors due to the imidazopyridine’s prevalence in neuroactive compounds .

Halogenation and Electronic Effects

4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline
  • Structure : Lacks the piperidine group; instead, a 4-fluorobenzyl group is attached.
  • Properties : Reduced basicity due to the absence of piperidine. MW: ~297 g/mol .
  • Applications : Intermediate for fluorinated pharmaceuticals or imaging agents .
(E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline
  • Structure : Schiff base with dual bromo and methyl substituents.
  • Properties : Extended conjugation and planar geometry enable coordination chemistry. MW: ~422 g/mol .
  • Applications : Ligand for transition metal complexes, studied for catalytic or magnetic properties .

Molecular Weight and Solubility

  • The target compound’s MW is estimated at ~330–350 g/mol, comparable to derivatives like Compound 10 (389 g/mol) but lower than Schiff base derivatives (e.g., 422 g/mol) .
  • Fluorine and bromine substituents increase lipophilicity, while piperidine enhances water solubility via protonation .

Data Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications
Target Compound C₁₃H₁₇BrFN₂ ~330–350 4-Br, 2-F, piperidine-ethyl Pharmaceutical intermediates
4-Bromo-2-(4-chlorobutoxy)-N-(2-piperidinylethyl)aniline C₁₇H₂₅BrClN₂O 389.1 4-Br, 2-Cl-butoxy Medicinal chemistry
4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline C₁₃H₁₀BrF₂N 297.1 4-Br, 2-F, 4-F-benzyl Imaging agents
5-Bromo-2-fluoro-N-(imidazopyridinyl-methyl)aniline C₁₅H₁₃BrFN₃ 334.2 5-Br, 2-F, imidazopyridine CNS-targeting drugs

Biological Activity

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom attached to an aniline structure, along with a piperidine moiety. This structural configuration may influence its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported as inhibitors of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathways, which are critical in cell proliferation and survival. Inhibiting these pathways can lead to reduced cancer cell growth .
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress in cells, a factor linked to various diseases including cancer .
  • Cholinesterase Inhibition : The piperidine moiety may contribute to the inhibition of acetylcholinesterase, potentially offering therapeutic effects in neurodegenerative diseases such as Alzheimer's .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerPotential inhibition of cancer cell proliferation through MEK pathway inhibition.
AntioxidantMay reduce oxidative stress, contributing to cellular protection.
NeuroprotectivePossible cholinesterase inhibition leading to enhanced cognitive function.
Anti-inflammatoryPotential modulation of inflammatory pathways, though specific data is limited.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications like those present in this compound could enhance this activity .
  • Cholinesterase Inhibition : Research indicated that compounds containing piperidine structures showed promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain. This suggests potential applications in treating Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of halogen atoms (like bromine and fluorine) significantly impacts the compound's interaction with biological targets, enhancing its potency against specific enzymes and receptors .

Q & A

Q. What are the key structural features of 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by three functional groups:

  • Bromine atom : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its leaving-group potential .
  • Fluorine atom : Enhances electron-withdrawing effects, directing electrophilic substitution and stabilizing intermediates .
  • Piperidine-ethylamine side chain : Provides steric bulk and basicity, influencing nucleophilicity and solubility in polar solvents . Methodological Insight: Use computational tools (e.g., DFT) to map electron density distribution and predict regioselectivity in reactions .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves sequential functionalization:

  • Step 1 : Bromination and fluorination of aniline derivatives under controlled conditions (e.g., HBr/HF or electrophilic halogenation) .
  • Step 2 : Alkylation of the amine group using 2-(1-piperidyl)ethyl bromide, optimized via SN2 mechanisms in aprotic solvents (e.g., DMF) . Key Data: Yields >70% require inert atmospheres (argon) and temperatures <60°C to prevent side reactions .

Q. How can researchers purify and characterize this compound?

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at δ ~140 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z ~315.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the piperidyl-ethyl group while minimizing degradation?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce nucleophilic side reactions .
  • Temperature Control : Maintain 40–50°C to balance reaction kinetics and thermal stability of intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency . Contradiction Alert: Some protocols report higher yields with microwave-assisted synthesis, but reproducibility varies due to uneven heating .

Q. What strategies resolve contradictory data on the compound’s stability under acidic conditions?

  • Hypothesis Testing :
  • Stability Assay : Expose the compound to varying pH (1–6) and monitor decomposition via HPLC .
  • Mechanistic Analysis : Identify degradation products (e.g., dehalogenated analogs) using LC-MS .
    • Mitigation : Protonate the amine group (e.g., HCl salt formulation) to reduce susceptibility to acid hydrolysis .

Q. How does the compound’s structure-activity relationship (SAR) inform its potential as a kinase inhibitor?

  • Core Modifications :
  • Replace bromine with methyl groups to assess steric effects on target binding .
  • Truncate the piperidyl-ethyl chain to evaluate conformational flexibility .
    • Biological Assays : Pair SAR with kinase inhibition profiling (e.g., IC50 measurements against JAK2 or EGFR) .

Q. Which advanced analytical techniques validate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins .
  • X-ray Crystallography : Resolve 3D binding modes in enzyme-inhibitor complexes .
  • In Silico Docking : Use AutoDock Vina to predict binding poses and guide mutagenesis studies .

Q. What computational models predict its metabolic degradation pathways?

  • Software Tools :
  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., piperidine ring) .
  • Degradation Kinetics : Apply QSPR models to estimate half-lives in hepatic microsomes .

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